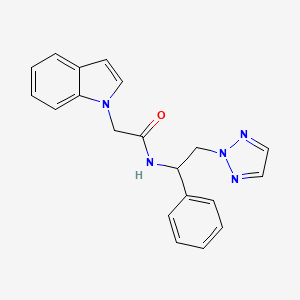
2-(1H-indol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-indol-1-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a hybrid molecule that combines the indole and triazole moieties, both known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies, highlighting its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O with a molecular weight of approximately 350.42 g/mol. Its structure features an indole ring linked to a phenyl group and a 1,2,3-triazole unit, contributing to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O |
| Molecular Weight | 350.42 g/mol |
| Melting Point | Not available |
| LogP | Not specified |
Antimicrobial Activity
Research indicates that compounds containing triazole groups exhibit significant antimicrobial properties. The introduction of the triazole moiety in this compound enhances its activity against various bacterial strains. For instance, studies have shown that similar indole-triazole hybrids possess antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antitumor Activity
Indole derivatives are well-documented for their anticancer properties. The presence of the triazole ring in this compound may synergistically enhance its cytotoxicity. In vitro studies have demonstrated that related indole-triazole compounds exhibit IC50 values in the micromolar range against several cancer cell lines, suggesting potential as anticancer agents .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The triazole moiety is known to inhibit enzymes involved in fungal cell wall synthesis, which may extend to bacterial targets.
- Apoptosis Induction : Indoles are recognized for their ability to induce apoptosis in cancer cells through mitochondrial pathways . The hybrid structure may enhance this effect.
- Cell Cycle Arrest : Some studies suggest that indole-based compounds can cause cell cycle arrest in cancer cells, leading to reduced proliferation .
Study 1: Antimicrobial Efficacy
A recent study investigated the antimicrobial activity of various indole-triazole hybrids, including our compound. The results indicated significant inhibition against Klebsiella pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Study 2: Cytotoxicity Against Cancer Cells
In another study focusing on cytotoxicity, a series of indole-triazole derivatives were tested against human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of approximately 15 µM, comparable to standard chemotherapeutics .
特性
IUPAC Name |
2-indol-1-yl-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c26-20(15-24-13-10-17-8-4-5-9-19(17)24)23-18(14-25-21-11-12-22-25)16-6-2-1-3-7-16/h1-13,18H,14-15H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNVIHNHJWNVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














